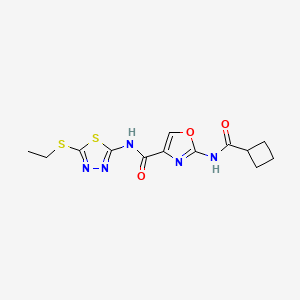

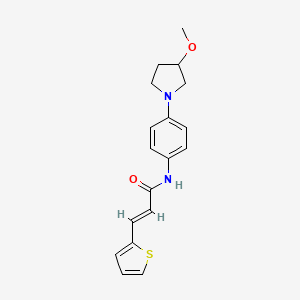

![molecular formula C42H33N3 B2600813 5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine CAS No. 1400987-00-9](/img/structure/B2600813.png)

5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is an amine derivative of biphenyl and is a colorless solid, although aged samples can appear colored . Biphenyl-4-amine is a biphenyl substituted by an amino group at position 4 .

Synthesis Analysis

4-Aminobiphenyl is prepared by reduction of 4-nitrobiphenyl, which, together with the 2-nitro derivatives, is obtained by nitration of biphenyl .Molecular Structure Analysis

The molecular formula for 4-aminobiphenyl is C12H11N . The molecular structure of biphenyl-4-amine is also similar .Chemical Reactions Analysis

Like other aniline derivatives, 4-aminobiphenyl is weakly basic .Physical And Chemical Properties Analysis

4-Aminobiphenyl is a colorless solid, although aged samples can appear colored. It has a floral odor. It is slightly soluble in cold water and very soluble in hot water .科学的研究の応用

Antimalarial Activity

The compound demonstrates significant antimalarial properties. In a study focused on various biphenyl analogues, increasing antimalarial potency was found to correlate with certain molecular characteristics. This compound exhibited high activity against resistant strains of parasites and positive pharmacokinetic properties, suggesting potential for clinical application (Werbel et al., 1986).

Electrochemical Response

This biphenyl derivative is known for its unique electrochemical properties. A study analyzing its molecular structures found significant variations in oxidation potentials and electron donation capabilities, suggesting applications in materials science and electronics (Low et al., 2004).

Polymer Material Applications

The biphenyl units in this compound contribute to the synthesis of high-performance polyimides with unique thermal, mechanical, and optical properties. This makes it a valuable component in developing transparent and high-strength polymers for various industrial applications (Guan et al., 2015).

Application in Organic Light-Emitting Diodes

The compound has been used in the development of amorphous molecular materials for organic light-emitting diodes (OLEDs). Its ability to form stable amorphous glasses with high glass-transition temperatures makes it suitable for use in high-performance and thermally stable OLEDs (Shirota et al., 2000).

Luminescence Sensing and Photocatalytic Activities

Studies have also shown that coordination polymers based on this biphenyl derivative exhibit luminescence sensing and photocatalytic activities. These properties are particularly useful in detecting specific ions and antibiotics in aqueous solutions and in the degradation of organic pollutants (Xue et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDIHRCMTOLXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

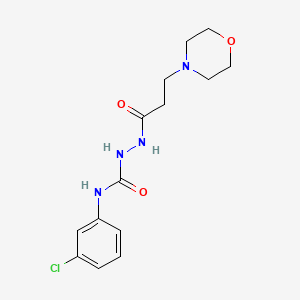

![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)

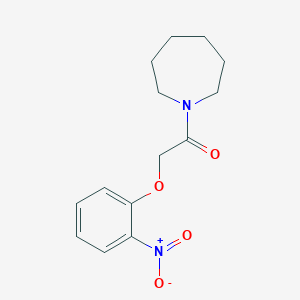

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)

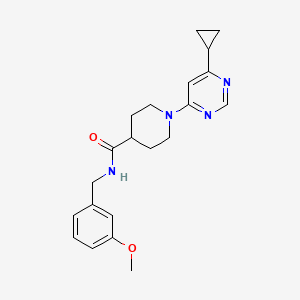

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)